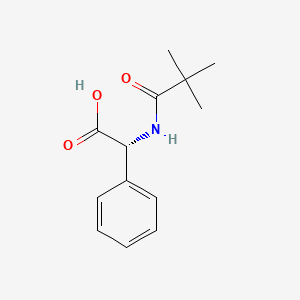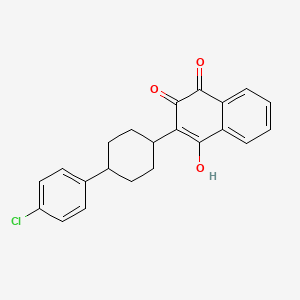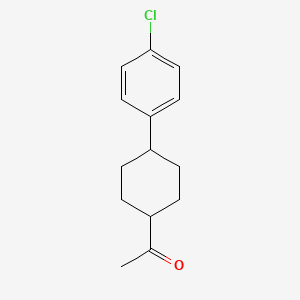
Cefazedone Impurity 4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cefazedone Impurity 4 is a chemical compound associated with the cephalosporin antibiotic Cefazedone. It is identified by its molecular formula C15H13Cl2N3O5S and has a molecular weight of 418.26 g/mol . This impurity is often studied in the context of pharmaceutical research to understand its properties, potential effects, and to ensure the purity and efficacy of the parent drug, Cefazedone.
准备方法
The synthesis of Cefazedone Impurity 4 involves specific reaction conditions and reagents. While detailed synthetic routes are proprietary and not always disclosed, general methods include:
Synthetic Routes: The preparation of this compound typically involves the use of intermediates that are structurally related to the parent compound, Cefazedone. The process may include steps such as chlorination, acylation, and cyclization.
Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, pH levels, and solvents to ensure the desired product is obtained without significant by-products.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, ensuring consistency, and meeting regulatory standards for pharmaceutical impurities.
化学反应分析
Cefazedone Impurity 4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions: The reactions are carried out under specific conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance reaction rates.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Cefazedone Impurity 4 has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to identify and quantify impurities in pharmaceutical formulations.
Biology: Studies on this compound help understand its biological activity and potential effects on living organisms.
Medicine: Research on this impurity aids in ensuring the safety and efficacy of Cefazedone as a therapeutic agent.
Industry: It is used in quality control processes to monitor the purity of Cefazedone during manufacturing and storage
作用机制
The mechanism of action of Cefazedone Impurity 4 is not as well-studied as the parent compound, Cefazedone. it is believed to interact with similar molecular targets and pathways. Cefazedone, being a cephalosporin antibiotic, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to cell lysis and death. This compound may exhibit similar interactions, although its exact molecular targets and pathways require further investigation .
相似化合物的比较
Cefazedone Impurity 4 can be compared with other impurities and related compounds of Cefazedone:
Cefazedone Impurity 1: This impurity has a different molecular structure and weight, leading to distinct chemical and biological properties.
Cefazedone Impurity 5: Another related compound with unique characteristics compared to this compound.
Cefazedone Impurity 10: This impurity also differs in its molecular composition and potential effects
Each of these impurities has its own significance in pharmaceutical research, contributing to the overall understanding of the parent drug’s purity and safety profile.
属性
CAS 编号 |
70149-63-2 |
|---|---|
分子式 |
C15H13Cl2N3O5S |
分子量 |
418.3 g/mol |
IUPAC 名称 |
(6R,7R)-7-[[2-(3,5-dichloro-4-oxopyridin-1-yl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H13Cl2N3O5S/c1-6-5-26-14-10(13(23)20(14)11(6)15(24)25)18-9(21)4-19-2-7(16)12(22)8(17)3-19/h2-3,10,14H,4-5H2,1H3,(H,18,21)(H,24,25)/t10-,14-/m1/s1 |
InChI 键 |
HIOXARKGMQFYCS-QMTHXVAHSA-N |
手性 SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CN3C=C(C(=O)C(=C3)Cl)Cl)SC1)C(=O)O |
规范 SMILES |
CC1=C(N2C(C(C2=O)NC(=O)CN3C=C(C(=O)C(=C3)Cl)Cl)SC1)C(=O)O |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetyl]amino]-3-methyl-8-oxo-, (6R-trans)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


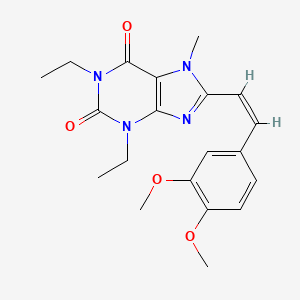
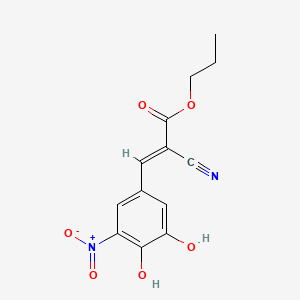

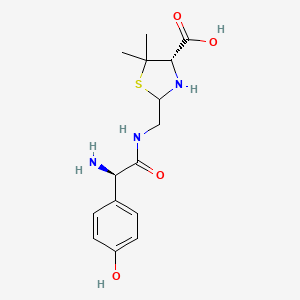
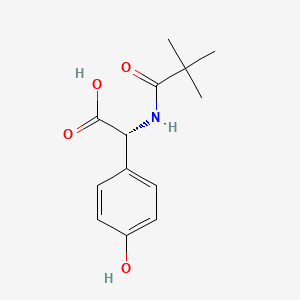
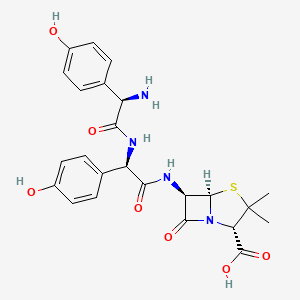
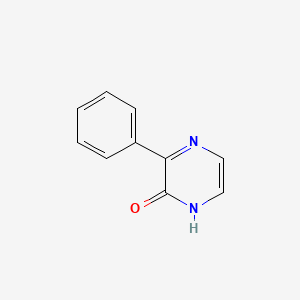
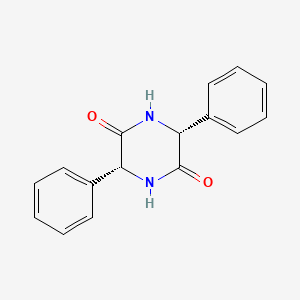
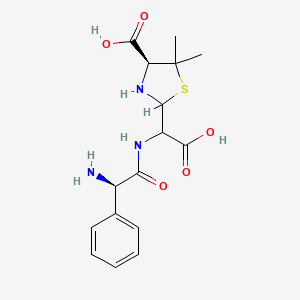
![2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601220.png)
